molecular formula C7H3Cl2N B188945 2,3-Dichlorobenzonitrile CAS No. 6574-97-6

2,3-Dichlorobenzonitrile

Cat. No. B188945
CAS RN: 6574-97-6
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzonitrile is used as a reactant involved in nucleophilic aromatic fluorination, reactions with magnesium amides for synthesis of carboxamides, and Suzuki-Miyaura coupling reactions . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles involves the ammoxidation of dichlorotoluenes . In one study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .


Molecular Structure Analysis

The linear formula of 2,3-Dichlorobenzonitrile is Cl2C6H3CN . The molecular weight is 172.01 . The SMILES string representation is Clc1cccc(C#N)c1Cl .


Chemical Reactions Analysis

2,3-Dichlorobenzonitrile is used as a reactant in several types of reactions. These include nucleophilic aromatic fluorination, reactions with magnesium amides for the synthesis of carboxamides, and Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

2,3-Dichlorobenzonitrile is a solid with a melting point of 60-64 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 253.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

1. Nucleophilic Aromatic Fluorination

  • Application : 2,3-Dichlorobenzonitrile is used as a reactant in nucleophilic aromatic fluorination . This process involves the replacement of a halogen atom (in this case, chlorine) in an aromatic ring with a fluorine atom.
  • Results : The outcome of this process is the formation of a fluorinated aromatic compound, which can have various applications in the synthesis of pharmaceuticals and agrochemicals .

2. Synthesis of Carboxamides

  • Application : 2,3-Dichlorobenzonitrile is used in reactions with magnesium amides for the synthesis of carboxamides . Carboxamides are a class of organic compounds that are often used in the synthesis of various pharmaceuticals.
  • Results : The result is the formation of a carboxamide compound .

3. Suzuki-Miyaura Coupling Reactions

  • Application : 2,3-Dichlorobenzonitrile is used as a reactant in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a key process in organic synthesis.
  • Results : The result is the formation of a biaryl compound, which can have various applications in the synthesis of pharmaceuticals, agrochemicals, and dyes .

4. Synthesis of Dichlorobenzonitriles

  • Application : 2,3-Dichlorobenzonitrile is used in the synthesis of dichlorobenzonitriles by selective ammoxidation . Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals.
  • Method : The method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride, resulting in a higher yield at much lower reaction temperatures compared with ammoxidation of 2,4-dichlorotoluene .
  • Results : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

5. Production of Fine Chemicals

  • Application : 2,3-Dichlorobenzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
  • Results : The results can also vary widely, but in general, the use of 2,3-Dichlorobenzonitrile can help to improve the efficiency and cost-effectiveness of the production process .

6. Production of Pharmaceuticals

  • Application : 2,3-Dichlorobenzonitrile is used as a raw material and intermediate in the production of various pharmaceuticals .
  • Results : The results can also vary widely, but in general, the use of 2,3-Dichlorobenzonitrile can help to improve the efficiency and cost-effectiveness of the production process .

7. Synthesis of Dichlorobenzonitriles

  • Application : 2,3-Dichlorobenzonitrile is used in the synthesis of dichlorobenzonitriles by selective ammoxidation . Dichlorobenzonitriles are important organic intermediates for the production of many fine chemicals.
  • Method : The method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride, resulting in a higher yield at much lower reaction temperatures compared with ammoxidation of 2,4-dichlorotoluene .
  • Results : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .

8. Production of Fine Chemicals

  • Application : 2,3-Dichlorobenzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
  • Results : The results can also vary widely, but in general, the use of 2,3-Dichlorobenzonitrile can help to improve the efficiency and cost-effectiveness of the production process .

9. Production of Pharmaceuticals

  • Application : 2,3-Dichlorobenzonitrile is used as a raw material and intermediate in the production of various pharmaceuticals .
  • Results : The results can also vary widely, but in general, the use of 2,3-Dichlorobenzonitrile can help to improve the efficiency and cost-effectiveness of the production process .

Safety And Hazards

2,3-Dichlorobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2,3-Dichlorobenzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . Its future directions could involve its continued use in these areas, as well as potential new applications discovered through ongoing research.

Relevant Papers The papers retrieved provide valuable information on the synthesis of dichlorobenzonitriles . They detail the process of ammoxidation of dichlorotoluenes and the preparation of 2,4-dichlorobenzonitrile by direct ammoxidation of 2,4-dichlorobenzyl chloride .

properties

IUPAC Name

2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYZVVLNPXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335881
Record name 2,3-Dichlorobenzonitrile
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Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzonitrile

CAS RN

6574-97-6, 61593-48-4
Record name 2,3-Dichlorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,3-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, dichloro-
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Record name 2,3-Dichlorobenzonitrile
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Record name 2,3-Dichlorbenzonitril
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Synthesis routes and methods

Procedure details

Conc. H2SO4 (1.365 L) and water (4.5 L) were charged into a suitable round bottom flak and the solution was cooled to 0° C. 2,3-Dichloroaniline (650 g, 4.012 moles) was added to the above solution and the reaction mixture was cooled and maintained at 0° C. A saturated solution of sodium nitrite (332.22 g, 4.815 moles) was added dropwise to the reaction while maintaining the temperature below 5° C. The reaction mixture was stirred at 0-5° C. for 1 hr and neutralised with sodium hydroxide at 0-5° C. The neutral solution was added dropwise to the cyanide solution [Cyanide solution obtained by mixing Cu(one)CN (365 g, 4.10 moles), NaCN (340 g 6.93 moles) and water (1.0 L)] at 65° C., under vigorous stirring for a period of 15 mins. The reaction mixture was warmed to 70° C. and stirred for another 15 mins. The 2,3-dichlorobenzonitrile so formed was extracted using ethylacetate (2.0 L). The organic layer was died over sodium sulfate and stripped to give a semi-solid mass of 2,3-dichlorobenzonitile (C6H3Cl2CN).
Name
Quantity
1.365 L
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
332.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
WA Gentner, LL Danielson - Weed Science, 1970 - cambridge.org
Thirty variously substituted benzonitriles and derivatives applied at equimolar exponential rates were evaluated for their phytotoxic properties in nutrient solution. The order of activity of …
Number of citations: 1 www.cambridge.org
MB Sommer, M Begtrup… - The Journal of Organic …, 1990 - ACS Publications
(2-CyanoMyl) arylacetonitriles Me obtained by displacement of halogen of 2-halobenzonitriles with phenyl-acetonitrile anions. The method also applies to a number of heteroaromatics …
Number of citations: 61 pubs.acs.org
JK Dhami, KM Idzorek, RB Johnson, KS Van Auken… - …, 2019 - pubs.rsc.org
Determination of the crystal structures of 2,6-dichlorobenzonitrile oxide (2,6-diCl), 2,3-dichlorobenzonitrile oxide (2,3-diCl), 3-bromobenzonitrile oxide (3-Br), and 4-chlorobenzonitrile …
Number of citations: 1 pubs.rsc.org
RG Splies, RE Lenya - Journal of Chemical and Engineering Data, 1966 - ACS Publications
ALTHOUGH the isomeric dichlorobenzoic acids have been known for some time (1, 3, 5), identification has been rather difficult because only a few solid derivatives have been reported. …
Number of citations: 1 pubs.acs.org
H Koopman, J Daams - Weed Research, 1965 - Wiley Online Library
The herbicidal activity of substituted benzonitriles was determined by a number of tests. This activity was compared with the structure of the molecules. It was found experimentally that …
Number of citations: 14 onlinelibrary.wiley.com
WH Ojala, JK Dhami, KM Idzorek… - … A-FOUNDATION AND …, 2018 - scripts.iucr.org
Benzonitrile oxides dimerize readily unless they bear a bulky substituent at one or both of the ring positions ortho to the CNO group. It is perhaps this high reactivity that has resulted in …
Number of citations: 2 scripts.iucr.org
P Trinka, P Slegel, J Reiter - Journal für Praktische Chemie …, 1996 - Wiley Online Library
16% haviour, as one is a benzylic amino group and the other contains an “anilino” nitrogen. Thus we decided to reduce first the more easily reducible nitro group of 2 to yield 2-amino-5, …
Number of citations: 11 onlinelibrary.wiley.com
H Sun, SG DiMagno - Angewandte Chemie, 2006 - Wiley Online Library
2786 2006 Wiley-VCH Verlag GmbH & Co. KGaA, Weinheim Angew. Chem. 2006, 118, 2786–2791 induces a relatively small structural perturbation, whereas drastically altering the …
Number of citations: 224 onlinelibrary.wiley.com
河村葉子, 武田明治, 内山充 - Journal of Pesticide Science, 1978 - jlc.jst.go.jp
Chlorothalonil (tetrachloroisophtalonitrile) in benzene was unstable at a light place and unknown compounds appeared. This reaction occurred easily by sunlight through glass. A major …
Number of citations: 0 jlc.jst.go.jp
J Feldmesser, J Kochansky - Pesticide Chemistry: Human …, 2013 - books.google.com
Data on the relationships between chemical structure and nematicidal activity are sparse. Evaluation programs are assigned low priorities relative to herbicide and insecticide research, …
Number of citations: 0 books.google.com

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